

# Improving alignment accuracy in the Boma machine-learning framework

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## Compound of Interest

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## Boma Machine-Learning Framework: Technical Support Center

Welcome to the technical support center for the **Boma** (Brain and Organoid Manifold Alignment) machine-learning framework. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve the alignment accuracy of their comparative gene expression analyses.

### Frequently Asked Questions (FAQs)

Q1: What is the **Boma** framework and what is its primary function?

A1: **Boma**, which stands for Brain and Organoid Manifold Alignment, is a machine-learning framework designed for the comparative analysis of gene expression data between complex biological systems like brains and organoids.<sup>[1][2]</sup> Its primary function is to align these datasets to identify conserved developmental trajectories and highlight specific molecular and cellular differences.<sup>[1][2][3]</sup>

Q2: What does "alignment accuracy" signify in the context of **Boma**?

A2: In **Boma**, "alignment accuracy" refers to the quality of the correspondence established between samples from different datasets (e.g., organoid samples and brain tissue samples).

High accuracy means that the developmental trajectories are correctly matched, allowing for meaningful biological interpretation of conserved and divergent gene expression patterns.<sup>[4]</sup>

Q3: What are the core components of the **Boma** alignment process?

A3: The **Boma** framework uses a two-step process. It first performs a global alignment to establish a coarse-grained correspondence between the datasets based on overarching gene expression patterns.<sup>[1][2]</sup> Following this, it applies manifold learning to locally refine the alignment, capturing finer details and revealing conserved and specific developmental pathways at higher resolution.<sup>[1][2][3]</sup>

Q4: My alignment scores are low. What are the most common causes?

A4: Low alignment scores can stem from several sources:

- **High Technical Variance:** Significant batch effects or differences in data processing protocols between the datasets being compared.
- **Biological Divergence:** The biological systems being compared may be too distinct for a meaningful alignment (e.g., very early-stage organoids compared to late-stage adult brain tissue).
- **Incorrect Parameter Settings:** Suboptimal choices for global alignment or local manifold learning parameters.
- **Low-Quality Data:** Input data with a low signal-to-noise ratio or insufficient numbers of cells/samples.

Q5: Can **Boma** be used for cross-species comparisons?

A5: Yes, **Boma** is capable of performing cross-species alignments. For instance, it has been used to align non-human primate and human brain data to study conserved gene expression.<sup>[1][2]</sup> However, this requires careful parameter tuning to account for greater biological and genetic divergence.

## Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments.

## Issue 1: Poor Alignment Between Organoid and Brain scRNA-seq Data

Question: "I am trying to align my human cortical organoid scRNA-seq data with a public dataset of human fetal brain development, but the alignment is poor, and the trajectories appear mismatched. What steps can I take to troubleshoot this?"

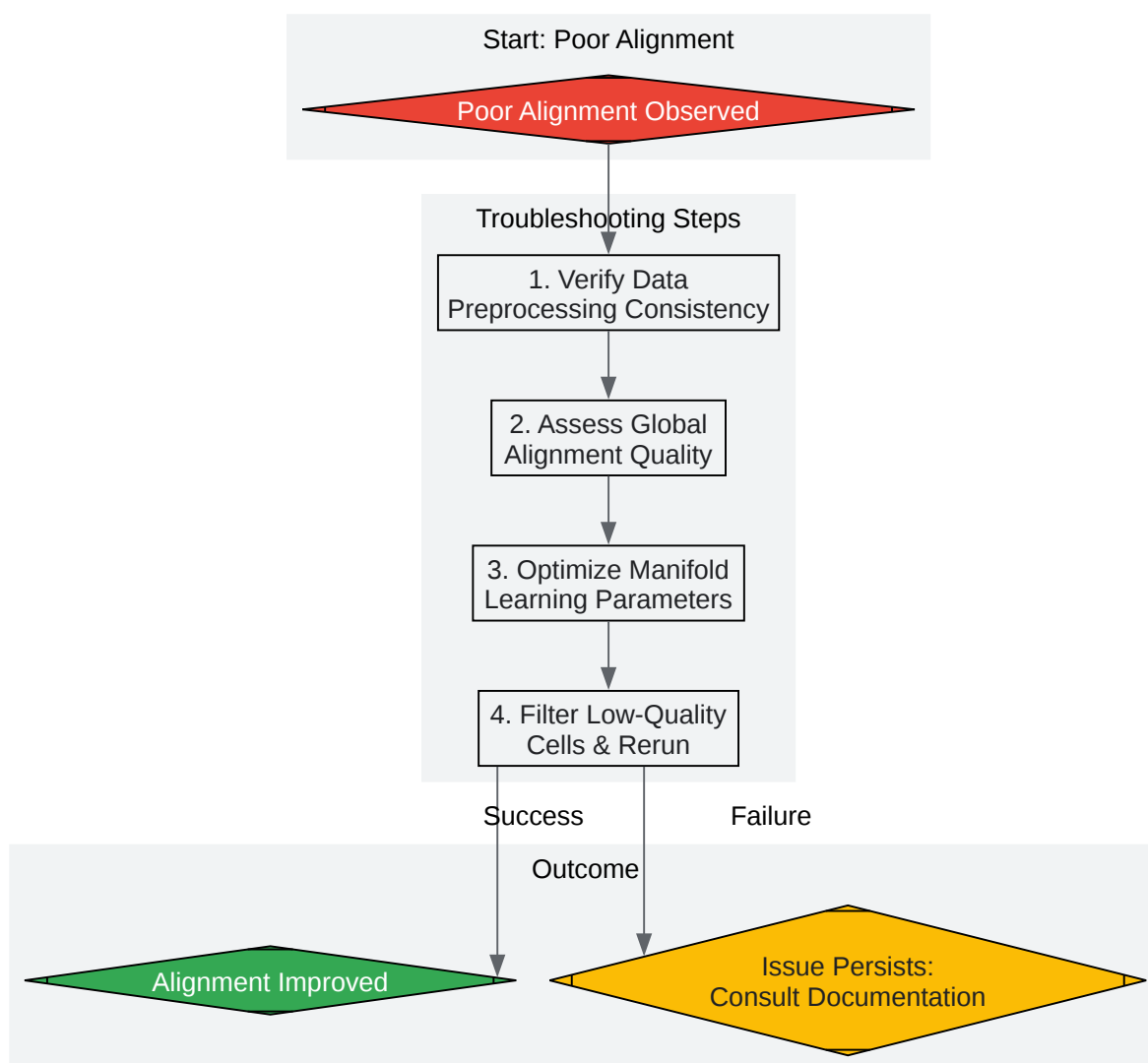
Answer:

Poor alignment in this scenario is a common challenge. Here is a systematic approach to diagnose and resolve the issue:

- **Verify Data Preprocessing:** Ensure that both datasets have been processed using a comparable workflow. This includes normalization, log-transformation, and feature selection (highly variable genes). Discrepancies in these steps can introduce significant technical noise that confounds the alignment algorithm.
- **Assess Global Alignment Quality:** The initial global alignment is critical. If this step is flawed, the local refinement will also be incorrect.
  - **Examine the alignment matrix:** Check if the global alignment correctly maps early-stage organoid samples to early-stage brain samples.
  - **Adjust `global_alignment_strength`:** This (hypothetical) parameter controls the influence of the global step. If you suspect large-scale, non-linear distortions, try decreasing this value to allow for more flexibility.
- **Optimize Manifold Learning Parameters:** The local refinement step is sensitive to hyperparameter choices.
  - **Number of Neighbors (`n_neighbors`):** This is a critical parameter for manifold learning. A small value may lead to overfitting to noise, while a large value can obscure local structure. Experiment with a range of values (e.g., from 15 to 50).
  - **Number of Components (`n_components`):** Ensure you are using an appropriate number of principal components as input to the manifold learning step, sufficient to capture the biological variance of interest.

- **Filter Low-Quality Cells:** Remove cells with low UMI counts or high mitochondrial gene expression from both datasets. These can introduce noise and create artificial trajectories that disrupt the alignment.

Below is a workflow diagram for troubleshooting this issue.



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**Figure 1.** A workflow diagram for troubleshooting poor alignment issues in **Boma**.

## Issue 2: Conserved Gene Modules are Not Aligning Correctly

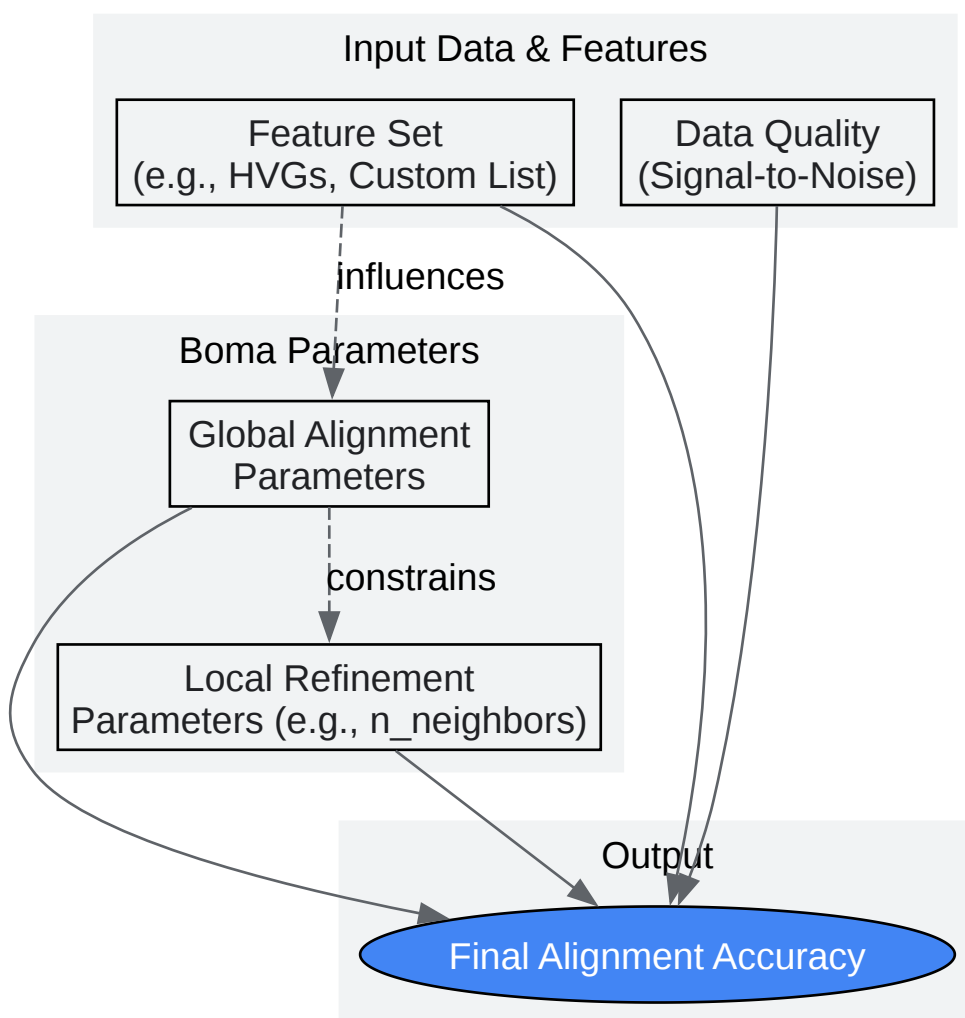
Question: "My analysis of two datasets from different brain regions suggests that a known, highly conserved signaling pathway is appearing as divergent. Why would **Boma** fail to align these known conserved features?"

Answer:

This issue points towards a possible problem with feature selection or the resolution of the alignment. Here's how to address it:

- **Check Feature Selection:** The **Boma** alignment is based on a set of shared features (genes). If the genes constituting the conserved pathway were inadvertently excluded during the variable gene selection process in one or both datasets, the algorithm will not have the information needed to align them. Explicitly check if these genes are present in the feature set used for alignment.
- **Adjust local\_refinement\_scale:** A key (hypothetical) parameter in **Boma** controls the balance between global structure and local detail. If the local\_refinement\_scale is too high, the algorithm may prioritize the overall data structure at the expense of aligning smaller, conserved modules. Try reducing this parameter to allow the manifold alignment to focus on more granular similarities.
- **Use a Custom Feature Set:** Instead of relying solely on highly variable genes, consider running the alignment with a custom feature set that includes the known conserved pathway genes, along with other key biological markers. This can provide a stronger signal to guide the alignment process correctly.

The logical relationship between parameters and alignment outcome is illustrated below.



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